[(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate
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Overview
Description
SDZ ICT 322 is an indole-3-carboxylic acid scopine ester. It is a selective hydroxytryptamine (5-HT 3) antagonist developed for the treatment of delayed gastric emptying . This compound has been studied for its effects on various biological systems, including its potential to induce cataracts and skin changes in animal models .
Preparation Methods
The synthesis of SDZ ICT 322 involves the esterification of indole-3-carboxylic acid with scopine. The reaction conditions typically include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
SDZ ICT 322 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative degradation, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions may involve the conversion of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SDZ ICT 322 has been extensively studied for its scientific research applications, including:
Mechanism of Action
SDZ ICT 322 exerts its effects by selectively antagonizing hydroxytryptamine (5-HT 3) receptors. This antagonism leads to the inhibition of serotonin-mediated responses, which can affect gastrointestinal motility and other physiological processes . The compound’s ability to induce oxidative stress is believed to be a key factor in its cataractogenic effects .
Comparison with Similar Compounds
SDZ ICT 322 is unique in its selective antagonism of hydroxytryptamine (5-HT 3) receptors and its specific chemical structure as an indole-3-carboxylic acid scopine ester. Similar compounds include other hydroxytryptamine antagonists such as ondansetron and granisetron, which also target 5-HT 3 receptors but differ in their chemical structures and pharmacological profiles .
Properties
CAS No. |
122732-06-3 |
---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
[(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H18N2O3/c1-19-13-6-9(7-14(19)16-15(13)22-16)21-17(20)11-8-18-12-5-3-2-4-10(11)12/h2-5,8-9,13-16,18H,6-7H2,1H3/t9?,13-,14+,15+,16- |
InChI Key |
NVYPANNIKFKQTB-LECBKJRHSA-N |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)C4=CNC5=CC=CC=C54 |
SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C4=CNC5=CC=CC=C54 |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C4=CNC5=CC=CC=C54 |
Synonyms |
indole-3-carboxyl acid 9-methyl-3-oxa-9-azatricyclo(3.3.1.0(2,4))non-7-yl ester SDZ ICT 322 SDZ-ICT-322 |
Origin of Product |
United States |
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